Mao-B-IN-1
概要
説明
“Mao-B-IN-1” is an inhibitor of monoamine oxidase B (MAO-B), a type of enzyme that plays a crucial role in the catabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . It is used for the research of neurological diseases .
Chemical Reactions Analysis
MAO-B is involved in the oxidative deamination of biogenic amines such as dopamine . The inhibition of MAO-B by “Mao-B-IN-1” would prevent this reaction, thereby increasing the availability of these neurotransmitters .科学的研究の応用
MAO-B Inhibitors in Psychiatry and Neurology
- Mao-B-IN-1, as a MAO-B inhibitor, is clinically used in treating neurological disorders, particularly Parkinson's disease (Finberg & Rabey, 2016).
- The selective inhibition of MAO-B by drugs like Mao-B-IN-1 is essential for dopamine metabolism in the brain and has been studied for its potential neuroprotective effects in Parkinson’s disease (Yamada & Yasuhara, 2004).
Neuroprotective Properties
- Mao-B-IN-1 and similar MAO-B inhibitors have been investigated for their neuroprotective and neurorescue properties in various neurodegenerative disorders, potentially independent of their MAO-B inhibiting action (Song et al., 2013).
Role in Treatment of Depressive Disorders
- While primarily used for neurological diseases, MAO-B inhibitors like Mao-B-IN-1 have also been explored for their potential role in treating depressive disorders, albeit with mixed results and a focus on their interactions with other treatments (Riederer et al., 2004).
Molecular and Pharmacological Aspects
- Research on MAO-B inhibitors like Mao-B-IN-1 involves detailed understanding of their molecular structure and function, which is crucial for the development of new drugs targeting MAO-B for various neurodegenerative diseases (Ramsay, 2016).
Potential for Treating Other Neurodegenerative Diseases
- The pharmacological effects of MAO-B inhibitors, including Mao-B-IN-1, are not limited to Parkinson's disease but extend to other neurodegenerative diseases like Alzheimer's, where their neuroprotective effects are being studied (Szökő et al., 2018).
Future Development and Applications
- Ongoing research continues to explore new selective MAO-B inhibitors, with an emphasis on understanding their binding interactions and developing more effective therapies for neurodegenerative diseases (Carradori & Silvestri, 2015)
Safety And Hazards
While specific safety and hazard information for “Mao-B-IN-1” was not found, it’s important to note that MAO-B inhibitors can have various adverse effects such as dizziness, nausea, vomiting, lightheadedness, fainting, etc . Therefore, new MAO-B inhibitors are being developed to minimize these side effects .
将来の方向性
The development of new MAO-B inhibitors like “Mao-B-IN-1” is an active area of research, particularly for the treatment of neurodegenerative disorders like Parkinson’s disease . Future work will likely focus on improving the efficacy and safety profile of these inhibitors, as well as exploring their potential in treating other conditions .
特性
IUPAC Name |
1-[5-[4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-carbonyl]piperidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-9-13(21-24-14(9)16(17,18)19)11-2-3-12(25-11)15(23)22-6-4-10(8-20)5-7-22/h2-3,10H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHVXPKTOZCJJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mao-B-IN-1 |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。